
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic effects in various diseases. This compound has gained significant attention in recent years due to its ability to selectively target certain enzymes and pathways in the body, making it a promising candidate for drug development.
Mecanismo De Acción
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide selectively inhibits the activity of certain enzymes and pathways in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and immune response. By inhibiting these enzymes, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide can modulate these processes, leading to potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to decrease cell proliferation and increase apoptosis through inhibition of BTK and other signaling pathways. In autoimmune and inflammatory diseases, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation and disease activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its selectivity for certain enzymes and pathways, which allows for targeted inhibition and potential therapeutic effects in specific diseases. However, one limitation of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its potential toxicity and side effects, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more selective inhibitors of BTK and ITK, which may lead to improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in humans.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide involves a multistep process that starts with the reaction of 2,6-diethylphenol with chlorosulfonic acid to form 4-chloro-3,5-diethylphenylsulfonic acid. This intermediate is then reacted with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 4-chloro-3-methoxyaniline to form the final product, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has demonstrated selective inhibition of certain enzymes and pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation in autoimmune and inflammatory diseases.
Propiedades
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)14-9-10-15(18)16(11-14)22-3/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFNYYWXBPFGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
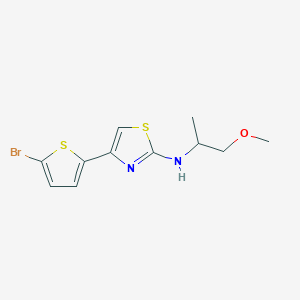
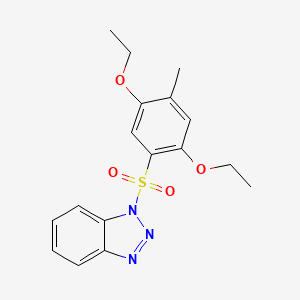
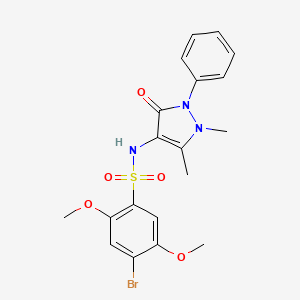
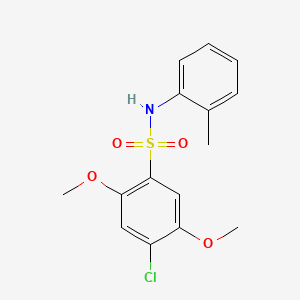
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
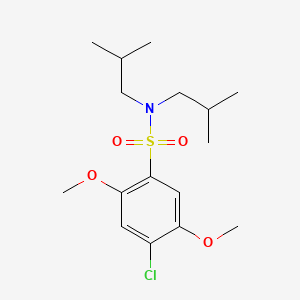
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)

![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
